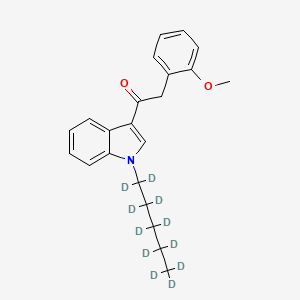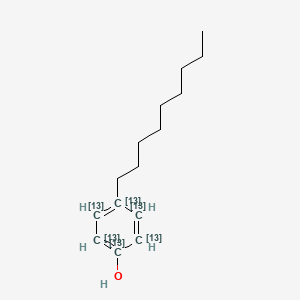
Ethyl Cyanoacetate-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Cyanoacetate-13C2 is an isotopically labeled compound where two carbon atoms are replaced with carbon-13 isotopes. This compound is a derivative of ethyl cyanoacetate, which is an organic compound containing a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a starting material in organic synthesis due to its versatile functional groups and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kolbe Nitrile Synthesis: Ethyl cyanoacetate can be synthesized using ethyl chloroacetate and sodium cyanide. The reaction typically occurs in an aqueous medium.
Fischer Esterification: This method involves the esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids such as concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Oxidation of 3-Ethoxypropionitrile: This method involves the oxidation of 3-ethoxypropionitrile with oxygen under pressure in the presence of cobalt(II) acetate tetrahydrate as a catalyst and N-hydroxyphthalimide as a radical generator.
Industrial Production Methods
Industrial production of ethyl cyanoacetate often employs the Kolbe nitrile synthesis and Fischer esterification methods due to their efficiency and scalability. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Condensation Reactions: Ethyl cyanoacetate undergoes condensation reactions such as the Knoevenagel condensation and Michael addition due to its acidic methylene group.
Substitution Reactions: The nitrile group in ethyl cyanoacetate can participate in nucleophilic substitution reactions.
Cyclization Reactions: It can undergo cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves aldehydes or ketones and a base such as piperidine or pyridine.
Michael Addition: Requires a Michael acceptor such as an α,β-unsaturated carbonyl compound and a base.
Cyclization: Often involves catalysts like L-proline and oxalic acid in a low-transition-temperature mixture.
Major Products
Coumarin Derivatives: Formed through Knoevenagel condensation followed by cyclization with salicylaldehyde.
Cyanoacetamides: Produced by reacting ethyl cyanoacetate with amines under various conditions.
Aplicaciones Científicas De Investigación
Ethyl Cyanoacetate-13C2 is used extensively in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of labeled drugs for pharmacokinetic and pharmacodynamic studies.
Industry: Applied in the production of dyes, optical devices, and food additives
Mecanismo De Acción
The mechanism of action of ethyl cyanoacetate involves its reactivity at the nitrile, ester, and acidic methylene sites. These reactive centers allow it to participate in various chemical reactions, forming intermediates that can further react to produce a wide range of compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Ethyl cyanoacetate is similar to other cyanoacetates and esters of malonic acid. its unique combination of nitrile and ester groups, along with the acidic methylene site, makes it particularly versatile in organic synthesis. Similar compounds include:
- Methyl Cyanoacetate
- Cyanoacetamide
- Malonic Acid Diethyl Ester
- Ethyl 2-Cyanoacrylate
- Malononitrile
These compounds share some reactivity patterns but differ in their specific applications and the types of reactions they undergo.
Propiedades
Número CAS |
93664-96-1 |
|---|---|
Fórmula molecular |
C5H7NO2 |
Peso molecular |
115.101 |
Nombre IUPAC |
ethyl 2-(azanylidynemethyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,5+1 |
Clave InChI |
ZIUSEGSNTOUIPT-MQIHXRCWSA-N |
SMILES |
CCOC(=O)CC#N |
Sinónimos |
2-Cyano-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)acetonitrile-13C2; Cyanoacetic Αcid Εthyl Εster-13C2; Cyanoacetic Ester-13C2; Ethyl 2-Cyanoacetate-13C2; Ethyl Cyanacetate-13C2; Ethyl Cyanoacetate-13C2; Ethyl Cyanoethanoate-13C2; Ethyl α-Cyanoac |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)


![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)

